molecular formula C19H15N5O2S B2498590 2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899736-92-6

2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2498590
CAS RN: 899736-92-6
M. Wt: 377.42
InChI Key: DOPWXGZIHKEGJS-UHFFFAOYSA-N
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Description

The compound “2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is a fused nitrogen-containing heterocycle that is an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[3,4-d]pyrimidines involve exploiting similarities in kinase ATP sites to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .

Scientific Research Applications

Synthesis of Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones

This compound plays a crucial role in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . The process involves heating with MeONa at reflux in BuOH, leading to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Antiproliferative Activity

Certain compounds of this class exhibit antiproliferative properties . This makes them potentially useful in the development of new treatments for cancer.

Antimicrobial Activity

These compounds have been found to possess antimicrobial properties , which could be harnessed in the development of new antibiotics or other antimicrobial agents.

Anti-inflammatory and Analgesic Activity

The compound has been associated with anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions involving inflammation and pain.

Hypotensive Activity

There is evidence to suggest that these compounds may have hypotensive effects , indicating potential use in the management of high blood pressure.

Antihistamine Activity

The compound has been linked with antihistamine properties , suggesting possible use in the treatment of allergies and related conditions.

Inhibition of Protein Tyrosine Kinases

Derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, have been shown to inhibit protein tyrosine kinases . This could have implications for the treatment of certain types of cancer.

Inhibition of Cyclin-dependent Kinases

The compound CDK-4 containing a pyrido[2,3-d]pyrimidin-7-one ring system acts as an inhibitor of cyclin-dependent kinases . This could be significant in the development of new cancer therapies.

Future Directions

The future directions for research on pyrazolo[3,4-d]pyrimidines likely involve the development of more selective and potent kinase inhibitors for the treatment of cancer . Several pyrazolo[3,4-d]pyrimidines are currently in clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers .

properties

IUPAC Name

2-methylsulfanyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-27-16-10-6-5-9-14(16)18(25)22-23-12-20-17-15(19(23)26)11-21-24(17)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPWXGZIHKEGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

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